Tris(acetonitrile)tricarbonyltungsten(0)

Description

BenchChem offers high-quality Tris(acetonitrile)tricarbonyltungsten(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(acetonitrile)tricarbonyltungsten(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetonitrile;carbon monoxide;tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H3N.3CO.W/c3*1-2-3;3*1-2;/h3*1H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVAYSUFFMSBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-47-8 | |

| Record name | Tris(acetonitrile)tricarbonyltungsten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16800-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tris(acetonitrile)tricarbonyltungsten(0) from Tungsten Hexacarbonyl

This guide provides a comprehensive, in-depth technical overview for the synthesis of fac-Tris(acetonitrile)tricarbonyltungsten(0), a pivotal precursor in organometallic and coordination chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a self-validating protocol grounded in mechanistic understanding and field-proven insights.

Introduction: The Strategic Importance of a Versatile Precursor

Tungsten hexacarbonyl (W(CO)₆) is a remarkably stable 18-electron complex, a characteristic that, while ensuring its commercial availability and ease of handling, also renders it kinetically inert to ligand substitution.[1] The synthesis of Tris(acetonitrile)tricarbonyltungsten(0) (W(CO)₃(CH₃CN)₃) represents a strategic activation of the tungsten carbonyl core. The three acetonitrile ligands in the facial geometry are labile and can be readily displaced by a wide array of other ligands under mild conditions, making W(CO)₃(CH₃CN)₃ a versatile and highly valuable starting material for the synthesis of a diverse range of tungsten(0) complexes.[1] This guide will detail a reliable and efficient thermal method for its preparation.

Mechanistic Underpinnings: The "Why" Behind the "How"

The thermal substitution of three carbonyl ligands in tungsten hexacarbonyl by acetonitrile proceeds through a dissociative mechanism. This is the predominant pathway for 18-electron complexes like W(CO)₆, as an associative mechanism would necessitate the formation of a high-energy, 20-electron intermediate.

The reaction is initiated by the thermal expulsion of a single carbonyl ligand, which is the rate-determining step. This process requires significant energy input, which is why the reaction is conducted at reflux in acetonitrile. The resulting 16-electron intermediate, [W(CO)₅], is highly reactive and is rapidly trapped by a coordinating solvent molecule, in this case, acetonitrile. This sequence of dissociation and coordination is repeated until three carbonyl ligands have been replaced by acetonitrile molecules. The overall transformation can be represented as:

W(CO)₆ + 3 CH₃CN → fac-W(CO)₃(CH₃CN)₃ + 3 CO

The selection of acetonitrile as the solvent is twofold: it serves as both the reacting ligand and a high-boiling point medium to provide the necessary thermal energy to drive the dissociation of the strong W-CO bonds.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear benchmarks for success at each stage, from reaction monitoring to product characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| Tungsten Hexacarbonyl (W(CO)₆) | 99%+ | Strem Chemicals, Sigma-Aldrich | Toxic solid, handle with appropriate PPE in a fume hood. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Should be thoroughly deoxygenated before use. |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific, Sigma-Aldrich | For washing the product. |

| Nitrogen (N₂) or Argon (Ar) | High Purity (≥99.998%) | Local Gas Supplier | For maintaining an inert atmosphere. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Cannula for liquid transfer

-

Sintered glass funnel

-

Vacuum pump

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble the reaction apparatus (round-bottom flask and reflux condenser) and thoroughly dry it with a heat gun under vacuum. Backfill the apparatus with nitrogen or argon. Maintain a positive pressure of inert gas throughout the synthesis.

-

Reagent Addition: In the round-bottom flask, combine tungsten hexacarbonyl (11.3 g, 32.1 mmol) and 50 mL of anhydrous, deoxygenated acetonitrile.

-

Reaction Execution: With vigorous stirring, heat the mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by the evolution of carbon monoxide gas. The reaction is typically complete after 40 hours. Any tungsten hexacarbonyl that sublimes into the condenser should be periodically returned to the reaction mixture.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a yellow solid.

-

Purification: Filter the yellow precipitate using a sintered glass funnel under an inert atmosphere. Wash the solid with two 20 mL portions of cold, deoxygenated diethyl ether to remove any unreacted starting material and byproducts.

-

Drying: Dry the product under high vacuum for several hours to remove any residual solvent. The final product is a lemon-yellow powder.

Expected Yield

The typical yield for this procedure is in the range of 65-75%.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of fac-W(CO)₃(CH₃CN)₃.

Characterization and Quality Control

To ensure the successful synthesis of the desired product and to confirm its purity, the following characterization methods are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing metal carbonyl complexes. The facial isomer of Tris(acetonitrile)tricarbonyltungsten(0) belongs to the C₃ᵥ point group, which gives rise to two IR-active carbonyl stretching bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡O Stretch (A₁) | ~2020 | Strong |

| C≡O Stretch (E) | ~1915 | Very Strong |

| C≡N Stretch | ~2300, ~2270 | Weak |

The presence of two distinct and intense carbonyl bands in the specified regions is a strong indicator of the formation of the fac isomer.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a clear indication of the coordination of acetonitrile to the tungsten center.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| -CH ₃ | ~3.2 | Singlet | CDCl₃ |

Free acetonitrile has a chemical shift of approximately 2.0 ppm. The downfield shift to around 3.2 ppm is characteristic of coordinated acetonitrile.

Safety and Handling

Tungsten Hexacarbonyl (W(CO)₆): This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle tungsten hexacarbonyl in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3] In case of exposure, seek immediate medical attention.[3]

fac-Tris(acetonitrile)tricarbonyltungsten(0): The product is also expected to be toxic and should be handled with the same precautions as the starting material.

Acetonitrile (CH₃CN): Acetonitrile is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. Use in a well-ventilated area and away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the full 40 hours. Periodically return any sublimed W(CO)₆ to the reaction flask. |

| Loss of product during workup. | Ensure the diethyl ether used for washing is cold to minimize product dissolution. | |

| Product is off-white or brown | Presence of impurities. | Ensure the use of anhydrous and deoxygenated acetonitrile. Maintain a strict inert atmosphere throughout the synthesis. |

| IR spectrum shows more than two strong C≡O bands | Presence of M(CO)₄(NCCH₃)₂ or other byproducts. | Purify the product by recrystallization from a minimal amount of hot acetonitrile. |

Conclusion

The synthesis of fac-Tris(acetonitrile)tricarbonyltungsten(0) from tungsten hexacarbonyl via thermal substitution in acetonitrile is a reliable and well-established procedure. By understanding the underlying dissociative mechanism and adhering to the detailed experimental protocol, researchers can consistently produce this versatile precursor in good yield and purity. The lability of the acetonitrile ligands opens the door to a vast and rich area of tungsten coordination and organometallic chemistry, making this synthesis a fundamental technique for any laboratory working in these fields.

References

- King, R. B. (1966). Organometallic Syntheses, Volume 1: Transition-Metal Compounds. Academic Press.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tungsten Hexacarbonyl, 99%. Retrieved from [Link]

-

PubChem. (n.d.). Tungsten hexacarbonyl. National Center for Biotechnology Information. Retrieved from [Link]

- Kubas, G. J. (1986). Inorganic Syntheses, Volume 28. John Wiley & Sons.

-

Ereztech. (n.d.). Tris(acetonitrile)tricarbonyltungsten. Retrieved from [Link]

- Dahlgren, R. M., & Zink, J. I. (1977). Ligand substitution photochemistry of monosubstituted derivatives of tungsten hexacarbonyl. Inorganic Chemistry, 16(12), 3154–3160.

-

Chemistry LibreTexts. (2023, May 3). 14.1.1: Ligand Dissociation and Substitution. Retrieved from [Link]

-

American Elements. (n.d.). Tris(acetonitrile) Tricarbonyltungsten(0). Retrieved from [Link]

-

Gelest, Inc. (2015, February 18). TUNGSTEN HEXACARBONYL. Retrieved from [Link]

-

PubChem. (n.d.). Tris(acetonitrile)tricarbonyltungsten. National Center for Biotechnology Information. Retrieved from [Link]

- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

Sources

An In-depth Technical Guide to the Characterization of Tris(acetonitrile)tricarbonyltungsten(0) by Infrared Spectroscopy

This guide provides a comprehensive technical overview for the characterization of the organometallic complex, fac-Tris(acetonitrile)tricarbonyltungsten(0), [W(CO)₃(CH₃CN)₃], using Fourier-transform infrared (FT-IR) spectroscopy. It is intended for researchers and professionals in organometallic synthesis, catalysis, and drug development who require a deep, practical understanding of how to synthesize, handle, and analyze this compound and interpret its vibrational spectrum.

Introduction: The Significance of [W(CO)₃(CH₃CN)₃] and its Spectroscopic Signature

Tris(acetonitrile)tricarbonyltungsten(0) is a valuable and versatile precursor in organometallic chemistry.[1][2] Its utility stems from the labile nature of the three acetonitrile (CH₃CN) ligands, which can be readily displaced by a wide variety of other ligands under mild conditions, providing access to a diverse range of tungsten(0) complexes.[3] The compound typically exists as the facial (fac) isomer, where the three acetonitrile and three carbonyl (CO) ligands occupy the faces of an octahedron around the central tungsten atom. This specific geometry imparts a unique and diagnostic signature in its infrared spectrum.

Infrared spectroscopy is an exceptionally powerful tool for the characterization of metal carbonyl complexes.[4] The stretching frequencies of the C≡O and C≡N ligands are highly sensitive to their electronic environment. The number, position, and intensity of the absorption bands in the IR spectrum provide critical information about the molecule's:

-

Geometry and Symmetry: The number of IR-active vibrational modes is dictated by the molecule's point group.

-

Electronic Properties: The frequency of the carbonyl stretch is a direct probe of the extent of π-backbonding from the metal to the CO ligands.[4][5]

-

Ligand Coordination: A shift in the acetonitrile C≡N stretching frequency upon coordination provides clear evidence of ligand binding.

This guide will elucidate the theoretical principles and practical methodologies for leveraging IR spectroscopy to confirm the synthesis and purity of fac-[W(CO)₃(CH₃CN)₃].

Theoretical Foundation: Predicting the IR Spectrum from Molecular Symmetry

The geometry of fac-[W(CO)₃(CH₃CN)₃] is crucial to understanding its IR spectrum. The three CO ligands occupy one face of the octahedron, resulting in a molecule with C₃ᵥ symmetry .

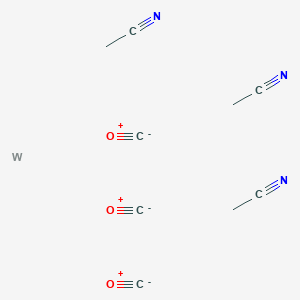

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; W [label="W", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="-1.2,1.2!"]; O1 [label="O", pos="-1.8,1.8!"]; C2 [label="C", pos="1.2,1.2!"]; O2 [label="O", pos="1.8,1.8!"]; C3 [label="C", pos="0,-1.5!"]; O3 [label="O", pos="0,-2.25!"]; N1 [label="N", pos="1.2,-1.2!"]; MeCN1 [label="C(CH₃)", pos="1.8,-1.8!"]; N2 [label="N", pos="-1.2,-1.2!"];MeCN2 [label="C(CH₃)", pos="-1.8,-1.8!"]; N3 [label="N", pos="0,1.5!"]; MeCN3 [label="C(CH₃)", pos="0,2.25!"];

// Edges edge [color="#5F6368"]; W -- C1; W -- C2; W -- C3; W -- N1; W -- N2; W -- N3; C1 -- O1 [style=solid]; C2 -- O2 [style=solid]; C3 -- O3 [style=solid]; N1 -- MeCN1 [style=solid]; N2 -- MeCN2 [style=solid]; N3 -- MeCN3 [style=solid];

// Invisible edges for spacing if needed // C1 -- N3 [style=invis]; // C2 -- N3 [style=invis]; } केंद्रीकृत टंगस्टन परमाणु के साथ fac-[W(CO)₃(CH₃CN)₃] की अनुमानित संरचना।

Group theory predicts the number of IR-active stretching modes for the carbonyl ligands. For a C₃ᵥ point group, the three C≡O stretching vibrations transform as the reducible representation Γ(CO), which can be broken down into irreducible representations:

Γ(CO) = A₁ + E

Both the A₁ (symmetric stretch) and the E (doubly degenerate asymmetric stretch) modes are IR-active.[6] Therefore, the theory unequivocally predicts the appearance of two distinct absorption bands in the carbonyl stretching region of the IR spectrum (typically 2100-1700 cm⁻¹). The presence of only two bands is a strong confirmation of the facial isomeric arrangement. The alternative meridional (mer) isomer, with C₂ᵥ symmetry, would exhibit three IR-active C≡O bands.

Experimental Protocols

Synthesis of fac-Tris(acetonitrile)tricarbonyltungsten(0)

This protocol is adapted from the robust and verified procedure published in Inorganic Syntheses.[7] Caution: Tungsten hexacarbonyl is toxic and should be handled in a well-ventilated fume hood. The product is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Reactants:

-

Tungsten hexacarbonyl, W(CO)₆

-

Acetonitrile (CH₃CN), anhydrous, freshly distilled from CaH₂

Procedure:

-

To a 250-mL Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add tungsten hexacarbonyl (W(CO)₆).

-

Under a counterflow of inert gas, add 100 mL of anhydrous acetonitrile.

-

Heat the resulting suspension to a gentle reflux with stirring. The W(CO)₆ is sparingly soluble but will react over time. The reaction progress is monitored by the dissolution of the starting material and a color change to yellow. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete (all W(CO)₆ has dissolved), allow the yellow solution to cool to room temperature.

-

Reduce the volume of the solvent in vacuo to approximately 20-30 mL. This will cause the product to precipitate.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolate the yellow, crystalline product by filtration under inert atmosphere using a Schlenk filter stick or a cannula.

-

Wash the product with two portions of cold diethyl ether to remove any residual soluble impurities.

-

Dry the product in vacuo to yield pure fac-[W(CO)₃(CH₃CN)₃]. Store the product under an inert atmosphere at low temperature.

Acquiring the FT-IR Spectrum

Due to the air-sensitivity of the title compound, sample preparation must be performed in an inert-atmosphere glovebox.

Method 1: KBr Pellet (Solid State)

-

Inside a glovebox, thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Mount the pellet in a standard sample holder.

-

Quickly transfer the holder from the glovebox to the FT-IR spectrometer and acquire the spectrum immediately to minimize atmospheric exposure.

Method 2: Solution Cell

-

Inside a glovebox, prepare a dilute solution of the complex in a dry, IR-transparent solvent (e.g., dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)). The solvent must not have significant absorption bands in the regions of interest (2400-1700 cm⁻¹).

-

Use a gas-tight syringe to inject the solution into a sealed liquid IR cell (e.g., with CaF₂ or NaCl windows).

-

Acquire a background spectrum of the pure solvent in the same cell first.

-

Acquire the sample spectrum and perform a digital subtraction of the solvent background.

Interpretation of the IR Spectrum: Expected Frequencies and Their Significance

While a definitive, published spectrum detailing the precise absorption frequencies for fac-[W(CO)₃(CH₃CN)₃] is elusive in the primary literature, we can make highly accurate predictions based on closely related structures and fundamental principles of vibrational spectroscopy.

Carbonyl Ligand (C≡O) Stretching Region

The ν(CO) bands are the most intense and informative features in the spectrum.

-

Expected Frequencies: Based on data for analogous complexes like W(CO)₅(CH₃CN) (ν(CO) at 2078, 1944 cm⁻¹) and various other substituted tungsten carbonyls, the two expected bands (A₁ and E) for fac-[W(CO)₃(CH₃CN)₃] are predicted to appear in the ranges of 1980-1920 cm⁻¹ and 1850-1750 cm⁻¹ .[8] The higher frequency band corresponds to the symmetric A₁ stretch, while the lower frequency, broader band corresponds to the degenerate E asymmetric stretch.

-

Significance of π-Backbonding: Acetonitrile is a weaker π-acceptor than carbon monoxide. Replacing three CO ligands in W(CO)₆ (which has a single ν(CO) band at ~1998 cm⁻¹) with three CH₃CN ligands increases the electron density on the tungsten center. This enhanced electron density is donated back into the π* antibonding orbitals of the remaining CO ligands. This phenomenon, known as π-backbonding , weakens the C≡O bond, causing its vibrational frequency to decrease significantly compared to free CO (2143 cm⁻¹).[4][5] The positions of these bands are thus a direct measure of the electronic-donating character of the acetonitrile ligands.

Acetonitrile Ligand (C≡N) Stretching Region

The ν(C≡N) band provides complementary evidence of coordination.

-

Expected Frequency: Free acetonitrile exhibits its C≡N stretch at ~2254 cm⁻¹.[2] Upon coordination to a metal center, the nitrogen lone pair donates electron density to the metal. This strengthens the C≡N bond, resulting in a blue shift (shift to higher frequency). For fac-[W(CO)₃(CH₃CN)₃], the ν(C≡N) stretch is expected to appear in the region of 2310-2280 cm⁻¹ .[9]

-

Significance of Coordination: The observation of a C≡N band shifted to a higher wavenumber relative to the free ligand is unambiguous proof of acetonitrile coordination to the tungsten center.

Summary of Spectroscopic Data

| Vibrational Mode | Symmetry | Predicted Frequency Range (cm⁻¹) | Rationale & Significance |

| Symmetric C≡O Stretch | A₁ | 1980 - 1920 | IR-active. Frequency lowered from free CO due to strong π-backbonding. |

| Asymmetric C≡O Stretch | E | 1850 - 1750 | IR-active, degenerate mode. Typically broader than the A₁ stretch. |

| C≡N Stretch | - | 2310 - 2280 | Blue-shifted from free CH₃CN (~2254 cm⁻¹), confirming coordination to the W center. |

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization of fac-Tris(acetonitrile)tricarbonyltungsten(0). The key diagnostic feature is the presence of two distinct absorption bands in the carbonyl stretching region, which confirms the facial geometry dictated by its C₃ᵥ symmetry. Furthermore, the specific frequencies of these ν(CO) bands provide insight into the electronic structure and the extent of π-backbonding within the molecule. Complemented by the observation of a blue-shifted ν(C≡N) band, a researcher can confidently verify the successful synthesis and structural integrity of this important organometallic precursor. This guide provides the theoretical basis and practical framework necessary for conducting this analysis with scientific rigor.

References

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

Dalal Institute. Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Available at: [Link]

-

LibreTexts Chemistry. Metal Carbonyls. Available at: [Link]

-

Kolos, R., & Sobczyk, L. (2009). Vibrational Spectroscopic Properties of Hydrogen Bonded Acetonitrile Studied by DFT. Journal of Physical Chemistry A, 113(15), 3753–3759. Available at: [Link]

-

American Elements. Tris(acetonitrile) Tricarbonyltungsten(0). Available at: [Link]

-

Kubas, G. J. (1980). Five-co-ordinate molybdenum and tungsten complexes, [M(CO)₃(PCy₃)₂], which reversibly add dinitrogen, dihydrogen, and other small molecules. Journal of the Chemical Society, Chemical Communications, (2), 61. Available at: [Link]

-

PubChem. Tris(acetonitrile)tricarbonyltungsten. Available at: [Link]

-

LibreTexts Chemistry. Application of symmetry to carbonyl vibrational modes. Available at: [Link]

-

ResearchGate. IR spectra in the carbonyl region for (a) W(CO)₄(h²-PNN) and (b) fac-W(CO)₃(h³-PNN) obtained in CH₂Cl₂ solvent. Available at: [Link]

- Kubas, G. J. (1979). Tris(acetonitrile)tricarbonyl Complexes of Chromium, Molybdenum, and Tungsten. Inorganic Syntheses, 19, 90-91. (Note: A direct link to the full text of this specific synthesis within the volume is not available, but the series is a standard reference in synthetic inorganic chemistry).

- Schenk, W. A. (1982). ¹³C NMR Spectra of Monosubstituted Tungsten Carbonyl Complexes. NMR Trans Influence in Octahedral Tungsten(0) Compounds. Inorganic Chemistry, 21(5), 1745–1749. (Note: This is an example source providing data for W(CO)₅(CH₃CN)

-

Chemdad. TRIS(ACETONITRILE)TRICARBONYLTUNGESTEN(&). Available at: [Link]

-

Rachid, H., et al. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Astronomy & Astrophysics, 663, A89. Available at: [Link]

-

Stolz, I. W., Dobson, G. R., & Sheline, R. K. (1963). Infrared Spectra and Structures of Some Metal Hexacarbonyl Derivatives. Inorganic Chemistry, 2(6), 1264–1267. Available at: [Link]

Sources

- 1. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lfa.strw.leidenuniv.nl [lfa.strw.leidenuniv.nl]

- 3. researchgate.net [researchgate.net]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Vibrational Spectroscopy of Tungsten(VI) Chlorides: WCl6 and WOCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vibrational spectroscopic properties of hydrogen bonded acetonitrile studied by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of Tris(acetonitrile)tricarbonyltungsten(0)

Introduction

Tris(acetonitrile)tricarbonyltungsten(0), with the chemical formula W(CO)₃(CH₃CN)₃, is a versatile and reactive organometallic complex widely utilized as a precursor in the synthesis of various tungsten compounds. Its utility stems from the labile nature of the acetonitrile ligands, which can be readily displaced by other donor molecules, making it a valuable starting material in organometallic chemistry and catalysis.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for its characterization in solution.

This technical guide provides a detailed exploration of the NMR spectroscopic data for Tris(acetonitrile)tricarbonyltungsten(0). We will delve into the theoretical basis for the expected ¹H and ¹³C NMR spectra, offering insights into the chemical shifts and electronic environment of the ligands. This guide is intended for researchers, scientists, and drug development professionals who utilize organometallic tungsten complexes and require a comprehensive understanding of their characterization.

Molecular Structure and Symmetry

Tris(acetonitrile)tricarbonyltungsten(0) adopts a pseudo-octahedral geometry around the central tungsten atom. The three carbonyl (CO) ligands and the three acetonitrile (CH₃CN) ligands can arrange in two possible isomers: facial (fac) or meridional (mer). In the fac isomer, the three identical ligands occupy the vertices of one triangular face of the octahedron. In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron. The isomeric form present in solution will significantly influence the observed NMR spectrum. For the purpose of this guide, we will primarily discuss the more common facial isomer, which possesses C₃ᵥ symmetry.

Caption: Molecular structure of fac-Tris(acetonitrile)tricarbonyltungsten(0).

Predicted NMR Spectroscopic Data

¹H NMR Spectroscopy

In the ¹H NMR spectrum, a single resonance is expected for the methyl protons of the three acetonitrile ligands. In the fac isomer, the three acetonitrile ligands are chemically equivalent due to the C₃ axis of rotation, leading to a single proton environment.

-

Chemical Shift (δ): Free acetonitrile exhibits a proton chemical shift of approximately 2.1 ppm. Upon coordination to a metal center, a downfield shift is typically observed due to the donation of electron density from the nitrogen to the metal, which deshields the protons. For Tris(acetonitrile)tricarbonyltungsten(0), the proton signal of the coordinated acetonitrile is predicted to appear in the range of 2.5 - 3.5 ppm . The exact chemical shift will be dependent on the solvent used for the measurement.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct resonances corresponding to the carbonyl carbons, the nitrile carbons, the methyl carbons of acetonitrile, and the quaternary carbon of the nitrile group.

-

Carbonyl Carbons (W-CO): The chemical shift of carbonyl carbons in metal complexes is highly sensitive to the electronic environment. In tungsten carbonyl complexes, these resonances are typically found significantly downfield. For W(CO)₃(CH₃CN)₃, the carbonyl carbon signal is predicted to be in the range of 200 - 220 ppm .[2][3][4][5][6]

-

Nitrile Carbons (-C≡N): The quaternary carbon of the nitrile group in free acetonitrile appears around 118 ppm. Coordination to a metal center generally causes a slight downfield shift. Therefore, the nitrile carbon resonance is predicted to be in the region of 120 - 130 ppm .

-

Acetonitrile Methyl Carbons (-CH₃): The methyl carbon of free acetonitrile resonates at approximately 1.4 ppm. Upon coordination, a slight downfield shift is expected. The predicted chemical shift for the methyl carbons in the complex is in the range of 2 - 5 ppm .

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (acetonitrile) | 2.5 - 3.5 | Singlet |

| ¹³C | W-CO (carbonyl) | 200 - 220 | Singlet |

| ¹³C | -C≡N (nitrile) | 120 - 130 | Singlet |

| ¹³C | -CH₃ (acetonitrile) | 2 - 5 | Singlet |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of Tris(acetonitrile)tricarbonyltungsten(0), the following experimental protocol is recommended. The compound is sensitive to air and moisture, so all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Caption: Experimental workflow for acquiring NMR data of Tris(acetonitrile)tricarbonyltungsten(0).

Step-by-Step Methodology:

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of Tris(acetonitrile)tricarbonyltungsten(0) into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dichloromethane-d₂, or acetone-d₆). The choice of solvent is critical and should be one in which the compound is soluble and stable.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm, or preferably, use a flame-sealable NMR tube for long-term stability.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H and ¹³C nuclei.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient signal-to-noise ratio can typically be achieved with 16 to 64 scans.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C and the potential for long relaxation times of the carbonyl carbons, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Apply a baseline correction.

-

Reference the spectra using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Conclusion

The NMR spectroscopic characterization of Tris(acetonitrile)tricarbonyltungsten(0) is fundamental to verifying its purity and understanding its solution-state structure. While direct, published spectral data is scarce, a comprehensive analysis of related compounds and fundamental principles of NMR allows for a reliable prediction of the expected ¹H and ¹³C NMR spectra. The provided experimental protocol offers a robust methodology for obtaining high-quality data for this air- and moisture-sensitive compound. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize, characterize, and utilize this important organometallic precursor.

References

-

Buchner, W., & Schenk, W. A. (1984). Carbon-13 NMR spectra of monosubstituted tungsten carbonyl complexes. NMR trans influence in octahedral tungsten(0) compounds. Inorganic Chemistry, 23(2), 132-137. [Link][2][3]

-

Bodner, G. M., Kahl, S. B., Bork, K., Storhoff, B. N., Wuller, J. E., & Todd, L. J. (1972). A Carbon-13 Nuclear Magnetic Resonance Study of Carbene-Pentacarbonyl Complexes of Chromium(0) and Tungsten(0). Inorganic Chemistry, 12(5), 1071-1074. [Link][5]

-

Gansow, O. A., & Kimura, B. Y. (1970). Carbon-13 nuclear magnetic resonance of metal carbonyls. Journal of the Chemical Society D: Chemical Communications, (24), 1621-1622. [Link]

-

Todd, L. J., & Wilkinson, J. R. (1974). Carbon-13 nuclear magnetic resonance of metal carbonyls. Journal of Organometallic Chemistry, 77(1), 1-25. [Link]

-

Ereztech. (n.d.). Tris(acetonitrile)tricarbonyltungsten. Retrieved from [Link][7]

-

PubChem. (n.d.). Tris(acetonitrile)tricarbonyltungsten. Retrieved from [Link][8]

-

American Elements. (n.d.). Tris(acetonitrile) Tricarbonyltungsten(0). Retrieved from [Link][9]

Sources

- 1. 三(乙酰腈)三羰基钨(0) | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbon-13 nuclear magnetic resonance spectra of tungsten and molybdenum carbonyl derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 6. Carbon-13 nuclear magnetic resonance spectra of some carbonyl complexes of chromium, molybdenum, and tungsten - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Tris(acetonitrile)tricarbonyltungsten | Tricarbonyltris(acetonitrile)tungsten | C9H9N3O3W - Ereztech [ereztech.com]

- 8. Tris(acetonitrile)tricarbonyltungsten | C9H9N3O3W | CID 11003671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

electronic properties of Tris(acetonitrile)tricarbonyltungsten(0) complex

Crucially, the kinetic lability of the acetonitrile ligands provides a pathway for substrates to access the reactive W(CO)₃ core. It is this synergy—an electronically rich and accessible metal center—that establishes fac-[W(CO)₃(CH₃CN)₃] as an indispensable reagent and catalyst precursor in modern organometallic chemistry, enabling the synthesis of countless new molecules and materials. [17][18][19]

References

- CymitQuimica. (n.d.). tris(acetonitrile)tricarbonyltungsten.

- Ross, B. L., Grasselli, J. G., Ritchey, W. M., & Kaesz, H. D. (n.d.). Spectroscopic Studies of the Complexes of Acrylonitrile and Acetonitrile with the Carbonyls of Chromium, Molybdenum, and Tungsten. Inorganic Chemistry - ACS Publications.

- CymitQuimica. (n.d.). Tris(acetonitrile)tricarbonyltungsten(0).

- ResearchGate. (n.d.). Cyclic voltammograms of 3 in CO 2 saturated electrolyte solution of... [Diagram].

- Ereztech. (n.d.). Tris(acetonitrile)tricarbonyltungsten | Tricarbonyltris(acetonitrile)tungsten | C9H9N3O3W.

- Chongqing Chemdad Co., Ltd. (n.d.). TRIS(ACETONITRILE)TRICARBONYLTUNGESTEN(&.

- American Elements. (n.d.). Tris(acetonitrile) Tricarbonyltungsten(0).

- Temple University. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67.

- ResearchGate. (n.d.). Synthesis, Structure, and Haptotropic Interconversions of Tungsten Cycloheptatrienyl–Acetonitrile–Carbonyl Complexes.

- UTAR Institutional Repository. (n.d.). Synthesis and characterization of organotungsten complex with mixed p/s ligand.

- Journal of Chemical Education - ACS Publications. (n.d.). Cyclic voltammetry.

- ResearchGate. (n.d.). Molecular orbital diagram for complexes 1 and 2 in acetonitrile solution obtained by BP86/TZ2P calculation [Diagram].

- ElectronicsAndBooks. (n.d.). I3C NMR Spectra of Monosubstituted Tungsten Carbonyl Complexes. NMR Trans Influence in Octahedral Tungsten( 0) Compounds.

- PubChem. (n.d.). Tris(acetonitrile)tricarbonyltungsten | C9H9N3O3W | CID 11003671.

- Chemistry LibreTexts. (2023). CO3. MO Picture of Carbonyls.

- Jean, Y. (n.d.). Molecular Orbitals of Transition Metal Complexes.

- METTLER TOLEDO. (n.d.). The Basics of UV-Vis Spectroscopy.

- PubMed Central. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes.

- Hunt Research Group. (n.d.). Molecular Orbital Diagrams for Octahedral and Related Complexes.

- Hans Reich NMR Collection - University of Wisconsin. (2020). NMR Spectroscopy.

- LSU Scholarly Repository. (n.d.). Electrochemical Reduction of Hexavalent Chromium in Acetonitrile using Glassy Carbon Electrodes.

- Royal Society of Chemistry. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Journal of Organic Chemistry.

- MDPI. (n.d.). Tungsten-Based Catalysts for Environmental Applications.

Sources

- 1. CAS 16800-47-8: tris(acetonitrile)tricarbonyltungsten [cymitquimica.com]

- 2. eprints.utar.edu.my [eprints.utar.edu.my]

- 3. No results for search term "3D-FT172817" | CymitQuimica [cymitquimica.com]

- 4. sites.temple.edu [sites.temple.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. repository.lsu.edu [repository.lsu.edu]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tris(acetonitrile)tricarbonyltungsten(0)

This guide provides a comprehensive technical overview of the thermal stability and decomposition of Tris(acetonitrile)tricarbonyltungsten(0), with the formula fac-[W(CO)₃(NCCH₃)₃]. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes known data with expert insights into the anticipated thermal behavior of this versatile organometallic precursor. While specific experimental thermal analysis data for this compound is limited in publicly accessible literature, this guide establishes a robust framework for its study based on the principles of coordination chemistry and the behavior of analogous compounds.

Introduction: The Role and Reactivity of Tris(acetonitrile)tricarbonyltungsten(0)

Tris(acetonitrile)tricarbonyltungsten(0) is a key reagent in organometallic synthesis, primarily serving as a convenient source of the W(CO)₃ fragment.[1][2] The acetonitrile ligands in this complex are labile and can be readily displaced by a wide range of other ligands, making it a valuable starting material for the synthesis of new tungsten carbonyl derivatives.[1] Its applications include the preparation of catalytically active compounds and the assembly of mixed-metal clusters.[1] Understanding the thermal stability of this precursor is critical for its effective use in synthesis, particularly in reactions requiring elevated temperatures, and for its potential application in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes.

Physicochemical Properties

A summary of the key physical and chemical properties of Tris(acetonitrile)tricarbonyltungsten(0) is presented in Table 1. The compound is a lemon-colored, solid powder at room temperature.[3] Of particular note is its high reported melting point of >300 °C, which suggests significant thermal stability.[1] However, it is crucial to distinguish between melting and decomposition, as many organometallic compounds decompose before or during melting.

| Property | Value | Source |

| Chemical Formula | W(NCCH₃)₃(CO)₃ | [1] |

| Molecular Weight | 391.03 g/mol | [1] |

| Appearance | Lemon powder | [3] |

| Melting Point | >300 °C (decomposes) | [1] |

| CAS Number | 16800-47-8 | [1] |

Thermal Stability and Postulated Decomposition Pathway

The thermal decomposition is anticipated to be a multi-step process, initiated by the dissociation of the most labile ligands. In this complex, the acetonitrile ligands are bound to the tungsten center through the nitrogen lone pair. These W-N bonds are generally weaker than the W-C bonds of the carbonyl ligands, which are strengthened by π-backbonding from the metal d-orbitals into the π* orbitals of the CO ligands.

Step 1: Dissociation of Acetonitrile Ligands

The initial step in the thermal decomposition is likely the sequential loss of the three acetonitrile ligands. This process would be endothermic and would result in the formation of less-coordinated tungsten carbonyl species. The liberated acetonitrile would be expected to enter the gas phase.

Step 2: Decomposition of the Tungsten Carbonyl Fragment

Following the loss of the acetonitrile ligands, the resulting tungsten carbonyl fragment, or a polymeric intermediate thereof, would undergo further decomposition at higher temperatures. This would involve the cleavage of the W-C bonds, releasing carbon monoxide gas.

Step 3: Formation of a Non-Volatile Residue

The final solid product of the decomposition under an inert atmosphere is expected to be a mixture of metallic tungsten and tungsten carbides, formed from the reaction of the tungsten with the carbon from the carbonyl ligands. In the presence of oxygen, tungsten oxides would be the expected final products.

A study on the thermal properties of a related compound, (mesitylene)tricarbonyltungsten(0) or (mes)W(CO)₃, for ALD applications showed a significant residual mass of approximately 49% upon heating, indicating that decomposition competes with sublimation.[4] This suggests that fac-[W(CO)₃(NCCH₃)₃] is also likely to undergo complex decomposition rather than clean sublimation.

Recommended Experimental Protocol: TGA-MS Analysis

To empirically determine the thermal stability and decomposition products of Tris(acetonitrile)tricarbonyltungsten(0), a thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is the recommended methodology. This technique provides simultaneous information on mass loss as a function of temperature and the identity of the evolved gaseous species.

Objective: To determine the onset of decomposition, the number of decomposition steps, the mass loss at each step, and the identity of the evolved gases during the thermal decomposition of fac-[W(CO)₃(NCCH₃)₃].

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Quadrupole Mass Spectrometer (MS) coupled to the TGA outlet.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Pan Type: Alumina or platinum

-

Purge Gas: High-purity nitrogen or argon (inert atmosphere)

-

Flow Rate: 50-100 mL/min

-

Temperature Program:

-

Equilibrate at 30 °C for 10 min.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

MS Parameters:

-

Scan range: m/z = 10-200

-

Monitor specific m/z values for expected fragments:

-

CH₃CN: m/z = 41 (molecular ion), 40, 39

-

CO: m/z = 28

-

H₂O (background): m/z = 18

-

-

Procedural Steps:

-

Sample Preparation: Carefully weigh 5-10 mg of Tris(acetonitrile)tricarbonyltungsten(0) into a tared TGA pan inside an inert atmosphere glovebox to prevent premature degradation.

-

Instrument Setup: Load the sample into the TGA furnace. Purge the system with the inert gas for at least 30 minutes to ensure an oxygen-free environment.

-

TGA-MS Data Acquisition: Initiate the temperature program and begin data collection for both the TGA (mass vs. temperature) and the MS (ion current vs. temperature for selected m/z values).

-

Data Analysis:

-

Analyze the TGA curve to identify the onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve).

-

Correlate the mass loss steps with the evolution of specific gases detected by the MS. For example, the initial mass loss should correspond to the detection of m/z = 41, indicating the loss of acetonitrile. Subsequent mass loss at higher temperatures should correlate with the detection of m/z = 28, corresponding to the loss of carbon monoxide.

-

Calculate the percentage mass loss for each step and compare it to the theoretical mass percentages of the ligands.

-

Safety and Handling Considerations

Tris(acetonitrile)tricarbonyltungsten(0) is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[1] It is imperative to handle this compound in a well-ventilated fume hood or glovebox, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its sensitivity to air and moisture, it should be stored under an inert atmosphere. The thermal decomposition of this compound releases toxic carbon monoxide gas and flammable acetonitrile vapor, necessitating that any thermal analysis be conducted in a controlled environment with proper exhaust.

Conclusion

Tris(acetonitrile)tricarbonyltungsten(0) is a valuable precursor in organometallic chemistry. While its high melting point suggests good thermal stability, the lability of its acetonitrile ligands points towards a multi-step decomposition process that is likely to occur at temperatures below its reported melting point. The proposed decomposition pathway involves the initial loss of acetonitrile followed by the degradation of the tungsten carbonyl core to yield a non-volatile residue. A thorough investigation using TGA-MS is essential to fully characterize its thermal behavior, providing critical data for its safe and effective application in synthesis and materials science.

References

-

Ereztech. Tris(acetonitrile)tricarbonyltungsten product page. [Link][3]

-

National Center for Biotechnology Information. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. [Link][4]

-

American Elements. Tris(acetonitrile) Tricarbonyltungsten(0) product page. [Link]

Sources

- 1. Tris(acetonitrile)tricarbonyltungsten(0) 16800-47-8 [sigmaaldrich.com]

- 2. TRIS(ACETONITRILE)TRICARBONYLTUNGESTEN(& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Tris(acetonitrile)tricarbonyltungsten | Tricarbonyltris(acetonitrile)tungsten | C9H9N3O3W - Ereztech [ereztech.com]

- 4. Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tris(acetonitrile)tricarbonyltungsten(0) (CAS 16800-47-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile and Hazardous Reagent

Tris(acetonitrile)tricarbonyltungsten(0), identified by CAS Number 16800-47-8, is a coordination compound of significant interest in the field of organometallic chemistry and organic synthesis.[1][2] This air-sensitive, solid material serves as a valuable precursor for the synthesis of a wide array of tungsten-containing complexes and as a catalyst in various organic transformations.[1] Its utility stems from the labile nature of the three acetonitrile ligands, which can be readily displaced by other donor molecules, providing a convenient entry point into the rich chemistry of the tricarbonyltungsten(0) fragment.

However, the compound's utility is matched by its extreme toxicity. As with many volatile metal carbonyls, it presents a significant inhalation, dermal, and ingestion hazard, necessitating stringent safety protocols. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and hazards associated with Tris(acetonitrile)tricarbonyltungsten(0), offering a technical resource for professionals who intend to handle or utilize this potent chemical reagent.

Core Chemical and Physical Properties

Tris(acetonitrile)tricarbonyltungsten(0) is an organometallic complex where a central tungsten atom is coordinated to three carbonyl (CO) ligands and three acetonitrile (CH₃CN) ligands in an octahedral geometry.[1] The acetonitrile ligands are bound through their nitrogen atoms. The compound is typically a lemon-yellow, crystalline solid.[3]

Table 1: Physicochemical Properties of CAS 16800-47-8

| Property | Value | Source(s) |

| CAS Number | 16800-47-8 | |

| Molecular Formula | C₉H₉N₃O₃W | [1] |

| Linear Formula | W(NCCH₃)₃(CO)₃ | |

| Molecular Weight | 391.03 g/mol | [4] |

| Appearance | Lemon powder / solid | [3] |

| Melting Point | >300 °C (decomposes) | [5] |

| Solubility | Soluble in acetonitrile, nitromethane | |

| Structure | Octahedral coordination complex | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of Tris(acetonitrile)tricarbonyltungsten(0) relies on the substitution of carbonyl ligands in tungsten hexacarbonyl, W(CO)₆. The labile acetonitrile ligands serve as placeholders that can be easily displaced in subsequent reactions.

Experimental Protocol: Synthesis of Tris(acetonitrile)tricarbonyltungsten(0)

Causality: This procedure utilizes the principle of ligand substitution. Refluxing tungsten hexacarbonyl in neat acetonitrile allows the solvent molecules, which are present in large excess, to displace three of the tightly bound carbonyl ligands. This reaction is a common and efficient method for preparing activated metal carbonyl complexes.

Materials:

-

Tungsten Hexacarbonyl (W(CO)₆)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard Schlenk line apparatus

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask equipped with a reflux condenser under a positive pressure of inert gas (Argon or Nitrogen). All glassware must be rigorously dried to prevent decomposition of the product.

-

Reactant Addition: Charge the flask with Tungsten Hexacarbonyl (W(CO)₆).

-

Solvent Addition: Add a large excess of anhydrous acetonitrile to the flask via cannula transfer.

-

Reflux: Heat the suspension to reflux. The reaction progress can be monitored by the evolution of carbon monoxide (which must be safely vented through an oil bubbler into a fume hood) and the dissolution of the starting material. The reaction is typically refluxed for several hours until the formation of a yellow solution is complete.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, allowing the yellow product to crystallize. The volume of the solvent may be reduced under vacuum to increase the yield.

-

Purification: The resulting yellow solid is isolated by filtration under inert atmosphere, washed with a small amount of cold, dry diethyl ether or hexane to remove any unreacted starting material, and dried under high vacuum.

Spectroscopic Characterization

Characterization of the product is crucial to confirm its identity and purity. Infrared (IR) spectroscopy is particularly powerful for analyzing metal carbonyl complexes.

-

Infrared (IR) Spectroscopy: The number and position of the C≡O stretching bands are diagnostic of the complex's geometry. For a fac arrangement of the three CO ligands (which is the case for this compound), group theory predicts two IR-active C≡O stretching bands. These typically appear in the range of 1750-2100 cm⁻¹. The C≡N stretch of the coordinated acetonitrile ligands is also observable, typically around 2200-2300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a singlet for the methyl protons of the three equivalent acetonitrile ligands. In ¹³C NMR, signals for the carbonyl carbons and the methyl and nitrile carbons of the acetonitrile ligands would be expected.

Reactivity and Applications in Synthesis

The primary utility of Tris(acetonitrile)tricarbonyltungsten(0) is as a source of the W(CO)₃ moiety. The acetonitrile ligands are labile and can be readily substituted by a wide range of other ligands, making it a versatile starting material in organometallic synthesis.

Key Applications:

-

Catalyst for Allylic Substitutions: It serves as a catalyst in various organic reactions.

-

Precursor for Olefin Complexes: It reacts with dienes and trienes to form (diene)W(CO)₄ and (triene)W(CO)₃ complexes.

-

Synthesis of Cyclopentadienyl Complexes: Reaction with cyclopentadiene yields cyclopentadienyltungsten tricarbonyl hydride.

-

Arene Complex Formation: It reacts with aromatic hydrocarbons to form (arene)W(CO)₃ complexes.

-

Reactant for Specialized Ligands: It is used as a reactant for synthesizing catalytically active ansa compounds, mixed disilyl-substituted cyclopentadiene derivatives, and for the stepwise assembly of mixed metal dinuclear carbonyl complexes.

Workflow: Synthesis of an Arene-Tungsten Complex

The following diagram illustrates a typical workflow where Tris(acetonitrile)tricarbonyltungsten(0) is used as a starting material to synthesize an arene-tungsten complex, a common reaction demonstrating the lability of the acetonitrile ligands.

Caption: Ligand displacement reaction workflow.

Hazards and Safety Protocols

Tris(acetonitrile)tricarbonyltungsten(0) is classified as an extremely hazardous substance. Its toxicity is a composite of the inherent toxicity of the heavy metal (tungsten), the release of highly toxic carbon monoxide upon decomposition, and the reactivity of the complex itself.

Table 2: GHS Hazard Information for CAS 16800-47-8

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300 | Danger | Fatal if swallowed.[6] |

| Acute Toxicity, Dermal | 2 | H310 | Danger | Fatal in contact with skin.[6] |

| Acute Toxicity, Inhalation | 1 | H330 | Danger | Fatal if inhaled.[6] |

Data sourced from Sigma-Aldrich and PubChem.[6]

Mandatory Safety and Handling Protocol

Due to its high toxicity, all manipulations of Tris(acetonitrile)tricarbonyltungsten(0) must be performed under strict, controlled conditions.

Engineering Controls:

-

Primary: All handling of the solid or its solutions must be conducted within a certified chemical fume hood or, preferably, a glovebox under an inert atmosphere.

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of toxic vapors or dust.

Personal Protective Equipment (PPE):

-

Body: A flame-resistant lab coat is required.

-

Hands: Double gloving is recommended. An outer glove compatible with the solvents being used over a highly resistant inner glove (e.g., SilverShield®).

-

Eyes/Face: Tightly sealed chemical safety goggles and a full-face shield must be worn.

-

Respiratory: A type P3 (EN 143) respirator cartridge or a supplied-air respirator should be used for any operation with a risk of aerosol or dust generation outside of a glovebox.

Handling and Storage:

-

Inert Conditions: Handle and store under an inert gas (e.g., Argon). The compound is air and light-sensitive.

-

Temperature: Store in a cool, dry, well-ventilated place, typically in a refrigerator (2-8 °C) rated for flammable materials.

-

Ignition Sources: Keep away from heat, sparks, and open flames. Grounding and bonding should be used to prevent static electricity buildup.

Emergency Response Workflow

The following diagram outlines the critical steps to be taken in the event of an exposure or spill.

Caption: Emergency response workflow for incidents.

Waste Disposal

Waste containing Tris(acetonitrile)tricarbonyltungsten(0) is considered extremely hazardous.

-

Quenching: Small residual amounts can be quenched by slowly adding to an oxidizing solution, such as an iodine solution in a suitable organic solvent, in a fume hood to safely vent the released carbon monoxide.

-

Collection: All contaminated materials (gloves, absorbent, glassware) and waste solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Dispose of all waste through a certified hazardous waste management service in accordance with local, state, and federal regulations. Never dispose of this material down the drain or in regular trash.

References

-

PubChem. Tris(acetonitrile)tricarbonyltungsten | C9H9N3O3W | CID 11003671. Available at: [Link]

-

Ereztech. Tris(acetonitrile)tricarbonyltungsten | Tricarbonyltris(acetonitrile)tungsten | C9H9N3O3W. Available at: [Link]

-

LookChem. CAS No.16800-47-8, TRIS(ACETONITRILE)TRICARBONYLTUNGESTEN(& Suppliers,MSDS download. Available at: [Link]

-

Ross, B. L., Grasselli, J. G., Ritchey, W. M., & Kaesz, H. D. (1963). Spectroscopic Studies of the Complexes of Acrylonitrile and Acetonitrile with the Carbonyls of Chromium, Molybdenum, and Tungsten. Inorganic Chemistry, 2(5), 1023–1030. Available at: [Link]

-

NJIT Environmental Health and Safety. METAL CARBONYLS - STANDARD OPERATING PROCEDURE. Available at: [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Metal Carbonyls. Available at: [Link]

-

University of Washington, Environmental Health & Safety. Metal Carbonyls Standard Operating Procedure. Available at: [Link]

-

Chemical Emergency Medical Guidelines. Metal carbonyls A 1 Information and recommendations for first responders. Available at: [Link]

-

PubChem. Tris(acetonitrile)tricarbonyltungsten - 6.1 Hazards Identification. Available at: [Link]

Sources

- 1. CAS 16800-47-8: tris(acetonitrile)tricarbonyltungsten [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tris(acetonitrile)tricarbonyltungsten | Tricarbonyltris(acetonitrile)tungsten | C9H9N3O3W - Ereztech [ereztech.com]

- 4. Tris(acetonitrile)tricarbonyltungsten | C9H9N3O3W | CID 11003671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tris(acetonitrile) Tricarbonyltungsten(0)CAS #: 16800-47-8 [eforu-chemical.com]

- 6. pubs.acs.org [pubs.acs.org]

A Theoretical Exploration of the Bonding in Tris(acetonitrile)tricarbonyltungsten(0)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tris(acetonitrile)tricarbonyltungsten(0), with the chemical formula fac-[W(CO)₃(CH₃CN)₃], is a pivotal precursor in the realm of organometallic chemistry. Its utility stems from the labile nature of the acetonitrile ligands, which can be readily displaced to generate a reactive fac-[W(CO)₃] fragment for the synthesis of a diverse array of tungsten complexes. A profound understanding of the electronic structure and the nature of the metal-ligand bonding within this complex is paramount for predicting its reactivity, stability, and the properties of its derivatives. This technical guide provides an in-depth theoretical analysis of the bonding in fac-[W(CO)₃(CH₃CN)₃], leveraging established computational methodologies to offer insights for researchers in organometallic synthesis and drug development.

Theoretical Framework for Understanding Bonding

The intricate dance of electrons in transition metal complexes like Tris(acetonitrile)tricarbonyltungsten(0) is best described through the lens of quantum chemistry. Modern computational methods provide a powerful toolkit to dissect and quantify the nature of the chemical bonds.

Density Functional Theory (DFT): The Workhorse of Computational Inorganic Chemistry

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of transition metal complexes. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For tungsten complexes, hybrid functionals such as B3LYP are often employed, which mix a portion of exact Hartree-Fock exchange with various exchange and correlation functionals. To accurately describe the electron-rich environment of a heavy element like tungsten, effective core potentials (ECPs) like the Los Alamos National Laboratory 2-electron double-ζ (LANL2DZ) are typically used for the metal, while the lighter atoms (C, N, O, H) are described by more conventional basis sets like 6-31G**.

The Dewar-Chatt-Duncanson Model: A Conceptual Blueprint for Metal-Ligand Interactions

The bonding between a transition metal and π-system ligands, such as carbon monoxide and acetonitrile, is elegantly explained by the Dewar-Chatt-Duncanson model. This model delineates two primary components of the metal-ligand bond:

-

σ-Donation: The ligand donates electron density from a filled σ-symmetry orbital (e.g., the lone pair on carbon in CO or nitrogen in CH₃CN) to an empty d-orbital on the metal.

-

π-Back-bonding: The metal donates electron density from a filled d-orbital into an empty π*-antibonding orbital of the ligand.

The relative strengths of these two interactions dictate the overall character and strength of the metal-ligand bond.

Delving Deeper: NBO and QTAIM Analyses

While DFT provides the overall electronic structure, more nuanced analyses are required to quantify and characterize the bonding interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds and lone pairs. It allows for the quantification of donor-acceptor interactions, providing a direct measure of the stabilization energy associated with σ-donation and π-back-bonding.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. By examining the properties at the bond critical points (BCPs) – points of minimum electron density between two bonded atoms – one can characterize the nature of the interaction. For instance, the sign of the Laplacian of the electron density (∇²ρ) at the BCP can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ > 0).

Dissecting the Bonds: W-CO vs. W-NCCH₃

The facial arrangement of three carbonyl and three acetonitrile ligands in fac-[W(CO)₃(CH₃CN)₃] creates a rich electronic environment where the distinct bonding characteristics of each ligand type come to the fore.

The Tungsten-Carbonyl (W-CO) Interaction: A Classic Synergy

The bond between tungsten and carbon monoxide is a textbook example of synergistic σ-donation and π-back-bonding.

-

σ-Donation: The lone pair on the carbon atom of CO donates electron density to an empty d-orbital of tungsten.

-

π-Back-bonding: A filled d-orbital on the tungsten atom back-donates electron density into the empty π* orbitals of the CO ligand. This back-donation is substantial and has two key consequences:

-

It strengthens the W-C bond by increasing its double-bond character.

-

It populates the C-O antibonding orbital, thereby weakening the C-O triple bond. This is experimentally observed as a decrease in the C-O stretching frequency in the infrared (IR) spectrum compared to free CO.

-

Table 1: Representative Bond Lengths and Vibrational Frequencies for Tungsten Carbonyl Complexes

| Complex | W-C Bond Length (Å) (Calculated) | C-O Bond Length (Å) (Calculated) | ν(CO) (cm⁻¹) (Experimental) |

| W(CO)₆ | ~2.06 | ~1.15 | ~1998 |

| [W(CO)₅(CH₃CN)] | ~2.03-2.07 | ~1.14-1.15 | ~1945, 2075 |

| fac-[W(CO)₃(P(OMe)₃)₃] | ~1.95 | ~1.16 | ~1977 |

Note: The values presented are approximate and collated from various theoretical and experimental studies on related tungsten carbonyl complexes to provide a comparative context.

Figure 1: The synergistic σ-donation and π-back-bonding in a W-CO bond.

The Tungsten-Acetonitrile (W-NCCH₃) Interaction: A Predominantly σ-Donation Affair

The bonding of the acetonitrile ligand to the tungsten center is fundamentally different from that of carbon monoxide.

-

σ-Donation: The primary interaction is the donation of the lone pair of electrons from the nitrogen atom of acetonitrile into an empty d-orbital on the tungsten. This makes acetonitrile a good σ-donor.

-

π-Back-bonding: While acetonitrile does possess π* antibonding orbitals associated with the C≡N triple bond, they are significantly higher in energy compared to those of CO. Consequently, π-back-donation from the tungsten d-orbitals to the acetonitrile π* orbitals is much weaker.

The result is a W-N bond that is predominantly a σ-bond with minimal double-bond character. The C≡N bond is only slightly weakened upon coordination, leading to a small shift in its IR stretching frequency.

Table 2: Representative Bond Lengths and Vibrational Frequencies for Tungsten Acetonitrile Complexes

| Complex | W-N Bond Length (Å) (Experimental) | C-N Bond Length (Å) (Experimental) | ν(CN) (cm⁻¹) (Experimental) |

| [WCl₄(CH₃CN)₂] | ~2.15 | ~1.12 | ~2280 |

| [Tp'W(O)(I)(NCMe)] | ~2.18 | ~1.14 | ~2290 |

| fac-[W(CO)₃(CH₃CN)₃] | ~2.1-2.2 | ~1.1-1.2 | ~2280-2310 |

Note: The values presented are approximate and collated from various experimental studies on related tungsten acetonitrile complexes to provide a comparative context. ν(CN) for free CH₃CN is ~2254 cm⁻¹.

Figure 2: The primary σ-donation interaction in a W-NCCH₃ bond.

A Proposed Computational Protocol for In-Depth Analysis

For researchers seeking to perform a comprehensive theoretical study on the bonding in fac-[W(CO)₃(CH₃CN)₃], the following step-by-step protocol is recommended, based on established methodologies for similar transition metal complexes.

Step 1: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or other suitable hybrid functional.

-

Basis Set: LANL2DZ with an effective core potential (ECP) for Tungsten (W). 6-31G(d) or a larger basis set for C, O, N, and H.

-

Procedure: Perform a full geometry optimization without symmetry constraints to find the minimum energy structure.

Step 2: Vibrational Frequency Calculation

-

Procedure: At the optimized geometry, perform a frequency calculation using the same DFT method and basis set.

-

Purpose:

-

Confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

Calculate the theoretical infrared (IR) spectrum, specifically the ν(CO) and ν(CN) stretching frequencies, for comparison with experimental data.

-

Step 3: Natural Bond Orbital (NBO) Analysis

-

Procedure: Run an NBO analysis on the optimized wavefunction.

-

Key Outputs:

-

Natural Atomic Charges: To understand the charge distribution within the molecule.

-

Wiberg Bond Indices: To assess the bond order of the W-C, W-N, C-O, and C-N bonds.

-

Second-Order Perturbation Theory Analysis: To quantify the stabilization energies (E⁽²⁾) of the key donor-acceptor interactions, providing a quantitative measure of σ-donation and π-back-bonding.

-

Step 4: Quantum Theory of Atoms in Molecules (QTAIM) Analysis

-

Software: AIMAll or a similar package.

-

Procedure: Perform a QTAIM analysis on the electron density obtained from the DFT calculation.

-

Key Outputs:

-

Topological properties at Bond Critical Points (BCPs):

-

Electron density (ρ): Correlates with bond strength.

-

Laplacian of the electron density (∇²ρ): Characterizes the nature of the interaction (covalent vs. closed-shell).

-

Total energy density (H(r)): A negative value at the BCP is indicative of a significant covalent character.

-

-

Step 5: Molecular Orbital (MO) Analysis

-

Procedure: Visualize the frontier molecular orbitals (HOMO and LUMO) and other orbitals involved in the W-ligand bonding.

-

Purpose: To gain a qualitative understanding of the spatial distribution of the orbitals responsible for σ-donation and π-back-bonding.

Figure 3: A recommended computational workflow for the theoretical study of bonding.

Conclusion

The bonding in Tris(acetonitrile)tricarbonyltungsten(0) is a fascinating interplay of strong synergistic bonding from the carbonyl ligands and predominantly σ-donating interactions from the acetonitrile ligands. The CO ligands act as strong π-acceptors, leading to robust W-C bonds and a characteristic weakening of the C-O bonds. In contrast, the CH₃CN ligands are primarily σ-donors with significantly weaker π-accepting capabilities, resulting in labile W-N bonds that are key to the synthetic utility of this complex. A comprehensive theoretical investigation, following the protocol outlined above, can provide detailed, quantitative insights into these bonding characteristics, thereby enabling a more rational design of synthetic routes and a deeper understanding of the reactivity of this versatile organometallic precursor.

References

Due to the absence of a single, comprehensive theoretical study on fac-[W(CO)₃(CH₃CN)₃] in the initial literature search, this guide has been synthesized from fundamental principles of inorganic and computational chemistry, and by drawing parallels with published data on related tungsten carbonyl and acetonitrile complexes. The following references provide foundational knowledge and examples of the methodologies discussed.

- General Organometallic Chemistry: Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals (7th ed.). Wiley.

- Computational Chemistry Methods: Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). Wiley. Koch, W., & Holthausen, M. C. (2015). A Chemist's Guide to Density Functional Theory (2nd ed.). Wiley-VCH.

- NBO and QTAIM: Weinhold, F., & Landis, C. R. (2012). Discovering Chemistry with Natural Bond Orbitals. Wiley. Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.

- Studies on Related Complexes: While direct citations for the target molecule are not available from the initial search, researchers should search for articles with keywords such as "tungsten carbonyl complexes DFT," "acetonitrile transition metal complexes computational," and "NBO analysis of organometallics" to find relevant examples of these methods in practice.

An In-depth Technical Guide to Tris(acetonitrile)tricarbonyltungsten(0): From Discovery to Modern Applications

This guide provides a comprehensive overview of Tris(acetonitrile)tricarbonyltungsten(0), a versatile and widely used reagent in organometallic chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical discovery, fundamental properties, synthesis, and key applications, offering both theoretical insights and practical methodologies.

Foreword: The Genesis of a Versatile Precursor

In the landscape of organometallic chemistry, the ability to controllably introduce metal carbonyl fragments to organic moieties is of paramount importance. Tris(acetonitrile)tricarbonyltungsten(0), with its labile acetonitrile ligands, serves as an excellent precursor for the W(CO)₃ fragment, enabling a diverse range of chemical transformations. Its discovery in the early 1960s marked a significant advancement in the field, providing a more reactive and synthetically accessible alternative to the relatively inert tungsten hexacarbonyl. This guide aims to provide a thorough understanding of this important compound, from its historical roots to its contemporary applications.

Discovery and Historical Context

The first synthesis of Tris(acetonitrile)tricarbonyltungsten(0) was reported in 1962 by D. P. Tate, W. R. Knipple, and J. M. Augl in their seminal communication titled "Nitrile Derivatives of Chromium Group Metal Carbonyls" published in Inorganic Chemistry.[1][2][3] This work described a straightforward method for the preparation of nitrile derivatives of chromium, molybdenum, and tungsten carbonyls by the direct reaction of the parent metal hexacarbonyls with an excess of the nitrile.[1][2][3]

The motivation behind this research was to create more reactive sources of the M(CO)₃ (M = Cr, Mo, W) moiety. Tungsten hexacarbonyl, W(CO)₆, is a stable, crystalline solid that requires relatively harsh conditions (e.g., high temperatures or photolysis) to induce ligand substitution.[4][5] The introduction of the more labile acetonitrile ligands in Tris(acetonitrile)tricarbonyltungsten(0) provided a solution to this challenge, opening the door for a wider range of synthetic applications under milder conditions.[4]

The work of Tate and his colleagues was a pivotal moment in the development of organotungsten chemistry, providing a foundational tool that continues to be exploited by chemists today.[6]

Physicochemical Properties and Molecular Structure

Tris(acetonitrile)tricarbonyltungsten(0) is a yellow, air-sensitive solid.[5] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₉N₃O₃W |

| Molecular Weight | 391.03 g/mol [2] |

| CAS Number | 16800-47-8[2] |

| Appearance | Yellow powder |

| Melting Point | >300 °C (decomposes)[6] |

| Solubility | Soluble in polar organic solvents like acetonitrile, dichloromethane, and THF. |

The molecule adopts a facial (fac) geometry, where the three acetonitrile ligands and the three carbonyl ligands occupy the faces of an octahedron around the central tungsten atom. This arrangement is the thermodynamically favored isomer.

Figure 1: Molecular structure of fac-Tris(acetonitrile)tricarbonyltungsten(0).

The lability of the acetonitrile ligands is key to the reactivity of this complex. They are readily displaced by a wide variety of other ligands, making it a valuable starting material in organometallic synthesis.

Synthesis and Experimental Protocol

The synthesis of Tris(acetonitrile)tricarbonyltungsten(0) is a relatively straightforward procedure, typically involving the reflux of tungsten hexacarbonyl in acetonitrile.

Figure 2: Synthetic scheme for Tris(acetonitrile)tricarbonyltungsten(0).

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood due to the toxicity of tungsten hexacarbonyl and the evolution of carbon monoxide.

Materials:

-

Tungsten hexacarbonyl (W(CO)₆)

-

Acetonitrile (CH₃CN), anhydrous

-

Schlenk flask or three-necked round-bottom flask

-

Reflux condenser

-

Inert gas (Argon or Nitrogen) supply

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfer

-

Sintered glass funnel for filtration

-

Schlenk filter flask

Procedure:

-

Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. The top of the condenser should be connected to a bubbler to monitor gas evolution.

-

Charging the Flask: In a glovebox or under a positive flow of inert gas, charge the Schlenk flask with tungsten hexacarbonyl.

-

Solvent Addition: Add an excess of anhydrous acetonitrile to the flask via a cannula. The tungsten hexacarbonyl is sparingly soluble at room temperature.

-